molecular formula C9H7N3O2 B14064480 5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid

5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid

Cat. No.: B14064480
M. Wt: 189.17 g/mol
InChI Key: GPMFICCBVLGQJX-UHFFFAOYSA-N
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Description

5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or dimethylformamide, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine or imidazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimalarial properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyridin-2-yl)-1H-imidazole-2-carboxylic acid is unique due to its specific combination of pyridine and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-pyridin-2-yl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14)

InChI Key

GPMFICCBVLGQJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N2)C(=O)O

Origin of Product

United States

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